4-amino-N'-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features an indole moiety, an oxadiazole ring, and a carbohydrazide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with an oxadiazole-carbohydrazide precursor. One common method includes the reaction of 1H-indole-3-carbaldehyde with 3-amino-1,2,5-oxadiazole-3-carbohydrazide under reflux conditions in ethanol. The reaction is catalyzed by an acid such as methanesulfonic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxadiazole derivatives, and hydrazine derivatives, each with potential biological activities .
Scientific Research Applications
4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can bind to specific receptors, modulating their activity, while the oxadiazole ring can interact with enzymes, inhibiting their function. These interactions lead to the compound’s observed biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A related compound with similar oxadiazole and carbohydrazide groups
Uniqueness
4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of an indole moiety with an oxadiazole ring and a carbohydrazide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H12N6O2 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-amino-N-[(E)-1-(1H-indol-3-yl)ethylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H12N6O2/c1-7(9-6-15-10-5-3-2-4-8(9)10)16-17-13(20)11-12(14)19-21-18-11/h2-6,15H,1H3,(H2,14,19)(H,17,20)/b16-7+ |
InChI Key |
CRVCJBTZXIPJAO-FRKPEAEDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NON=C1N)/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(=NNC(=O)C1=NON=C1N)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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